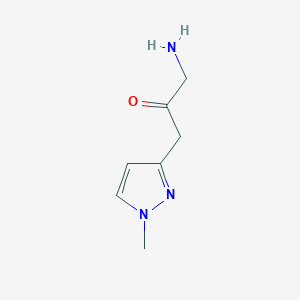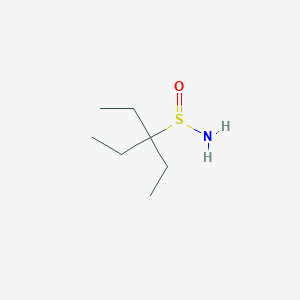![molecular formula C8H7N3O2S B13181570 (Thieno[2,3-d]pyrimidin-4-ylamino)acetic acid](/img/structure/B13181570.png)
(Thieno[2,3-d]pyrimidin-4-ylamino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({thieno[2,3-d]pyrimidin-4-yl}amino)acetic acid is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({thieno[2,3-d]pyrimidin-4-yl}amino)acetic acid typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the starting materials in the presence of a desiccant like calcium chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-({thieno[2,3-d]pyrimidin-4-yl}amino)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thieno[2,3-d]pyrimidine-4-one derivatives, while substitution reactions can introduce various functional groups onto the thieno[2,3-d]pyrimidine core .
Scientific Research Applications
2-({thieno[2,3-d]pyrimidin-4-yl}amino)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 2-({thieno[2,3-d]pyrimidin-4-yl}amino)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with nucleic acids and proteins, influencing various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atoms.
Thieno[3,4-b]pyridine derivatives: These compounds have a different arrangement of the heteroatoms within the ring system.
Uniqueness
2-({thieno[2,3-d]pyrimidin-4-yl}amino)acetic acid is unique due to its specific arrangement of the thieno[2,3-d]pyrimidine core and the presence of the aminoacetic acid moiety.
Properties
Molecular Formula |
C8H7N3O2S |
|---|---|
Molecular Weight |
209.23 g/mol |
IUPAC Name |
2-(thieno[2,3-d]pyrimidin-4-ylamino)acetic acid |
InChI |
InChI=1S/C8H7N3O2S/c12-6(13)3-9-7-5-1-2-14-8(5)11-4-10-7/h1-2,4H,3H2,(H,12,13)(H,9,10,11) |
InChI Key |
ZRJOJSHEERKTDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=NC=NC(=C21)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(Benzyloxy)methyl]-1H-pyrazol-4-amine](/img/structure/B13181501.png)






![4-Chloro-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13181536.png)



![2-{Bicyclo[3.1.0]hexan-3-yl}acetonitrile](/img/structure/B13181571.png)
